molecular formula C32H31N5O2 B11333639 2-(4-methylphenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(4-methylphenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11333639
M. Wt: 517.6 g/mol
InChI Key: RERYCEWQNFBJHX-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions.

    Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation or acylation reactions.

    Final assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENOXY)ETHANOL: A simpler analog with similar functional groups.

    4-METHYLPHENOXYACETIC ACID: Another related compound with a different core structure.

    3-(4-METHOXYPHENOXY)BENZALDEHYDE: Shares some structural similarities but has different functional groups.

Uniqueness

2-(4-METHYLPHENOXY)-1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H31N5O2

Molecular Weight

517.6 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C32H31N5O2/c1-23-11-13-27(14-12-23)39-21-29(38)35-15-17-36(18-16-35)31-30-28(25-8-4-3-5-9-25)20-37(32(30)34-22-33-31)26-10-6-7-24(2)19-26/h3-14,19-20,22H,15-18,21H2,1-2H3

InChI Key

RERYCEWQNFBJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C)C6=CC=CC=C6

Origin of Product

United States

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